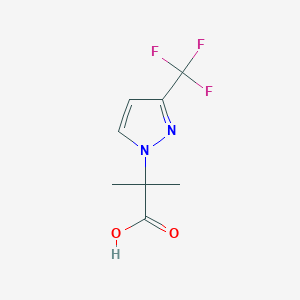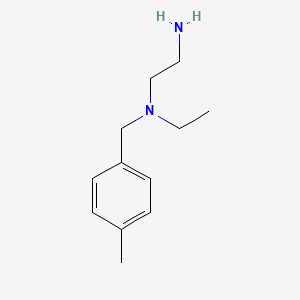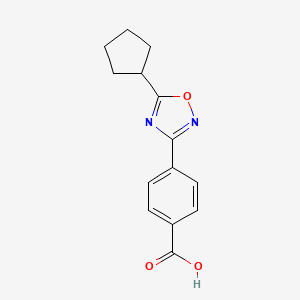
2-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid is an organic compound with a complex structure, containing both trifluoromethyl and pyrazolyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid involves several key steps:
Formation of the pyrazole ring through cyclization of appropriate hydrazine derivatives with 1,3-diketones.
Introduction of the trifluoromethyl group via electrophilic substitution or other suitable methods.
Coupling of the pyrazole ring with a 2-methylpropanoic acid moiety.
The reaction conditions typically include controlled temperatures, inert atmospheres (often using nitrogen or argon), and the use of catalysts such as palladium or other transition metals to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would require scalable methods that ensure high yield and purity. Continuous flow chemistry might be employed to optimize the reaction conditions and achieve efficient large-scale production. Quality control processes, including chromatography and spectroscopy, are crucial in the industrial setting to ensure product consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions can modify the functional groups, especially the pyrazole ring and the carboxylic acid moiety.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at different positions on the pyrazole ring or the methylpropanoic acid side chain.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: : Halogenating agents like bromine (Br₂) or iodine (I₂) and strong bases or acids are commonly used to facilitate these reactions.
Major Products
The major products from these reactions vary depending on the specific conditions, but they often include modified pyrazole derivatives or altered methylpropanoic acid structures.
Applications De Recherche Scientifique
Chemistry
Building Block for Synthesis: : Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: : Serves as a ligand in transition metal-catalyzed reactions, enhancing reactivity and selectivity.
Biology and Medicine
Drug Development: : Its unique structure makes it a candidate for developing new pharmaceuticals, especially those targeting enzymes or receptors related to the pyrazole ring.
Biochemical Tool: : Utilized in studying biochemical pathways involving trifluoromethyl groups or pyrazole rings.
Industry
Material Science: : Incorporated into polymers or other materials to impart unique properties, such as increased stability or specific reactivity.
Mécanisme D'action
The mechanism by which 2-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid exerts its effects often involves its interaction with specific molecular targets:
Enzyme Inhibition: : Binds to active sites of enzymes, potentially inhibiting their function.
Receptor Modulation: : Modifies receptor activity by binding to receptor sites, affecting downstream signaling pathways.
Molecular Pathways: : Engages in pathways involving oxidative stress or metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-(3-(fluoromethyl)-1H-pyrazol-1-yl)propanoic acid
2-Methyl-2-(3-(chloromethyl)-1H-pyrazol-1-yl)propanoic acid
2-Methyl-2-(3-(bromomethyl)-1H-pyrazol-1-yl)propanoic acid
Uniqueness
The presence of the trifluoromethyl group in 2-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid provides distinct properties, such as increased lipophilicity and enhanced metabolic stability. These attributes often make it more favorable for applications requiring high stability and activity.
That’s the rundown on this compound
Propriétés
IUPAC Name |
2-methyl-2-[3-(trifluoromethyl)pyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-7(2,6(14)15)13-4-3-5(12-13)8(9,10)11/h3-4H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOIQSJXHRTHDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=CC(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-hexylbicyclo[2.2.1]heptan-2-amine](/img/structure/B7866123.png)
![1-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-2-ol](/img/structure/B7866126.png)












